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molecular formula C16H24BrN B8306217 8-Bromo-2-dipropylamino-1,2,3,4-tetrahydronaphthalene

8-Bromo-2-dipropylamino-1,2,3,4-tetrahydronaphthalene

Cat. No. B8306217
M. Wt: 310.27 g/mol
InChI Key: MRVOVSJOIOFTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05426226

Procedure details

A solution of n-butyllithium (1.6M in hexane, 15.1 ml, 24.2 mmol) was added to a solution of 8-bromo-2-di-n-propylamino-1,2,3,4-tetrahydronaphthalene (5.0 g, 16.1 mmol) in THF (50 ml) at -78° and the reaction stirred at -78° for one hour. Gaseous carbon dioxide was bubbled through the reaction at -78° until the deep violet color which forms dissipates. Methyllithium (1.4M in ether, 23 ml) was added. The reaction was stirred at -78° for 30 minutes and warmed to room temperature. The reaction was stirred for an additional ten minutes at room temperature at which time the pink color had been lost. An additional 10 ml of the methyllithium solution was added and the reaction became pink once again. After 15 minutes, the pink color was lost and an additional 10 ml of the methyllithium solution added. The reaction was poured onto ice, made acidic with hydrochloric acid and extracted with ether. The aqueous layer was made basic and extracted with methylenechloride. The basic extracts were dried (Na2SO4) and concentrated to give 3.8 g of crude product. Purification by flash silica gel chromatography using 2:1 hexane:ether containing trace ammonium hydroxide provided 2-di-n-propylamino-8-acetyl-1,2,3,4-tetrahydronaphthalene as a yellow oil (2.7 g, 61%).
Quantity
15.1 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[CH2:15][CH:14]([N:17]([CH2:21][CH2:22][CH3:23])[CH2:18][CH2:19][CH3:20])[CH2:13][CH2:12]2.C1C[O:27][CH2:26][CH2:25]1>>[OH-:27].[NH4+:17].[CH2:18]([N:17]([CH2:21][CH2:22][CH3:23])[CH:14]1[CH2:13][CH2:12][C:11]2[C:16](=[C:7]([C:26](=[O:27])[CH3:25])[CH:8]=[CH:9][CH:10]=2)[CH2:15]1)[CH2:19][CH3:20] |f:3.4|

Inputs

Step One
Name
Quantity
15.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC=C2CCC(CC12)N(CCC)CCC
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at -78° for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Gaseous carbon dioxide was bubbled through the reaction at -78° until the deep violet color which
ADDITION
Type
ADDITION
Details
Methyllithium (1.4M in ether, 23 ml) was added
STIRRING
Type
STIRRING
Details
The reaction was stirred at -78° for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The reaction was stirred for an additional ten minutes at room temperature at which time the pink color
ADDITION
Type
ADDITION
Details
An additional 10 ml of the methyllithium solution was added
WAIT
Type
WAIT
Details
After 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
an additional 10 ml of the methyllithium solution added
ADDITION
Type
ADDITION
Details
The reaction was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with methylenechloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The basic extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 3.8 g of crude product
CUSTOM
Type
CUSTOM
Details
Purification by flash silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[OH-].[NH4+]
Name
Type
product
Smiles
C(CC)N(C1CC2=C(C=CC=C2CC1)C(C)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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